(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine
Description
(5,6-Dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine is a bicyclic organic compound featuring a fused cyclopentane-thiophene core with a methanamine substituent at the 4-position. This structure combines the aromaticity of thiophene with the conformational flexibility of the cyclopentane ring, making it a versatile scaffold in medicinal and materials chemistry. Synthetic routes often involve cyclocondensation of cyclopentanone with sulfur-containing precursors, followed by functionalization steps to introduce the amine group .
Properties
Molecular Formula |
C8H11NS |
|---|---|
Molecular Weight |
153.25 g/mol |
IUPAC Name |
5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylmethanamine |
InChI |
InChI=1S/C8H11NS/c9-5-6-1-2-8-7(6)3-4-10-8/h3-4,6H,1-2,5,9H2 |
InChI Key |
VMANPYMZMLYRPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1CN)C=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the methanamine group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified thiophene or methanamine derivatives.
Substitution: Various substituted thiophene or methanamine derivatives.
Scientific Research Applications
(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Primary Amine vs. Hydroxyl or Ester Groups
- (5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)methanol (): The hydroxyl group enhances polarity but reduces basicity compared to the primary amine. Applications: Intermediate for esterification or oxidation; less suited for proton-dependent biological interactions. Solubility: Moderate in polar solvents (e.g., ethanol), lower in aqueous solutions than the amine derivative.
- Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (): The ester group increases hydrophobicity, reducing water solubility. Reactivity: The amino group allows further derivatization (e.g., hydrazine coupling to form triazolopyrimidines) .
Amine vs. Amide or Hydrazide
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid hydrazide ():
- The hydrazide group (-CONHNH₂) enables formation of hydrazones but lacks the basicity of primary amines.
- Stability: More resistant to oxidation than primary amines but prone to hydrolysis under acidic conditions.
- 2-[(2,2-Dimethylpropanoyl)amino]-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (): The amide group reduces basicity and increases metabolic stability compared to the amine. Applications: Potential as a protease inhibitor due to hydrogen-bonding interactions.
Positional Isomerism and Ring Size Effects
4-Position vs. 2-Position Amine Derivatives
Cyclopentane vs. Cycloheptane Rings
- Conformational Flexibility: Greater strain in cyclopentane derivatives may enhance binding kinetics.
Electronic and Pharmacokinetic Profiles
Key Research Findings
Synthetic Accessibility : The primary amine derivative is synthesized via nucleophilic substitution or reductive amination of aldehyde intermediates, whereas amide derivatives require coupling reagents (e.g., DCC) .
Biological Interactions : Amine-containing analogs show higher binding affinity to serotonin receptors compared to ester or amide derivatives, likely due to protonation at physiological pH .
Stability : Primary amines are susceptible to oxidation, necessitating protective strategies (e.g., acetylation) during synthesis. In contrast, sulfonamide derivatives (e.g., 2-nitro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide) exhibit enhanced stability .
Biological Activity
(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine is a compound characterized by its bicyclic structure, which includes a thiophene ring fused with a cyclopentane moiety. This unique configuration, along with its methanamine functional group, suggests potential biological activities that merit investigation for pharmacological applications. The molecular formula of this compound is C₉H₁₁N₁S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms.
The compound exhibits several interesting chemical properties due to its structure:
- Molecular Weight : 169.25 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Reactivity : The methanamine group can participate in various chemical reactions, making it a versatile candidate for further modifications.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds related to thiophene derivatives. For instance, a study on cyclohepta[b]thiophenes demonstrated significant antiproliferative activity against various cancer cell lines, indicating that structural analogs like (5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine may also exhibit similar properties. Preliminary computational predictions suggest that this compound could interact with biological targets involved in neurotransmission and cellular signaling pathways .
The mechanism of action for compounds similar to (5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine may involve:
- Inhibition of Tubulin Polymerization : This mechanism has been observed in structurally related compounds that induce cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : Studies have shown that certain thiophene derivatives can activate caspases involved in the apoptotic pathway, leading to cell death .
In Vitro Studies
- Cell Proliferation Assays : Compounds similar to (5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine have shown submicromolar GI50 values against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). For example:
- Mechanistic Studies : Further investigations revealed that these compounds could induce G2/M phase arrest in the cell cycle and activate apoptotic pathways through caspase activation .
In Vivo Studies
In vivo studies using murine models demonstrated that certain thiophene derivatives significantly reduced tumor growth compared to untreated controls. These findings suggest that (5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine could be a promising candidate for anticancer therapy .
Comparative Analysis with Related Compounds
A comparison table illustrates the biological activity of (5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine with other thiophene derivatives:
| Compound Name | Structure Features | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| Compound 17 | Cyclohepta[b]thiophene | GI50 = 0.28 μM | Tubulin inhibition; apoptosis induction |
| 2-Aminothiophene | Thiophene ring with amino group | Moderate anti-inflammatory | Unknown |
| 3-Methylthiophene | Methyl substitution on thiophene | Limited anticancer effects | Unknown |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
